Trichloro(trichloromethoxy)methane
Description
Trichloro(trichloromethoxy)methane (CAS 20524-83-8) is a chlorinated organic compound with the molecular formula C₂HCl₅O. Its structure comprises a central methane carbon bonded to a trichloromethoxy group (Cl₃CO–) and an additional chlorine atom: Cl–C(OCCl₃)Cl . The compound’s high chlorine content and methoxy substituent distinguish it from simpler chlorinated methanes like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
Properties
CAS No. |
109575-85-1 |
|---|---|
Molecular Formula |
C2Cl6O |
Molecular Weight |
252.7 g/mol |
IUPAC Name |
trichloro(trichloromethoxy)methane |
InChI |
InChI=1S/C2Cl6O/c3-1(4,5)9-2(6,7)8 |
InChI Key |
SMYMDRJWEFCCCI-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(trichloromethoxy)methane can be synthesized through the chlorination of trichloromethane (chloroform) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as iron or aluminum chloride. The process is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The chlorination of trichloromethane is conducted in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trichloro(trichloromethoxy)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethanol and other oxidation products.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Trichloromethanol and other chlorinated alcohols.
Reduction: Dichloromethane and other less chlorinated derivatives.
Substitution: Various substituted trichloromethoxy compounds.
Scientific Research Applications
Trichloro(trichloromethoxy)methane has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of trichloro(trichloromethoxy)methane involves its high reactivity due to the presence of multiple chlorine atoms. It can form reactive intermediates that interact with various molecular targets, including nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make it a strong electrophile.
Comparison with Similar Compounds
Methoxychlor and Its Metabolites
Methoxychlor (CAS 72-43-5), a pesticide with the formula C₁₆H₁₅Cl₃O₂ , shares structural similarities through its trichloromethyl group and aromatic methoxy substituents. Unlike Trichloro(trichloromethoxy)methane, methoxychlor contains two para-methoxyphenyl rings attached to a central ethane backbone. Key differences include:
- Metabolic Activation: Methoxychlor is a proestrogen requiring hepatic metabolism (via monooxygenases) to form estrogenic metabolites like mono-OH-MDDE and bis-OH-MDDE . This compound lacks aromatic rings, suggesting different metabolic pathways.
- Receptor Interactions: Methoxychlor metabolites activate the constitutive androstane receptor (CAR) and induce cytochrome P450 enzymes, with potency influenced by hydroxylation patterns (e.g., tris-OH-M > bis-OH-M > mono-OH-M) . The absence of hydroxyl groups in this compound may limit similar endocrine activity.
Chloroform (Trichloromethane, CHCl₃)
Chloroform (CAS 67-66-3) is a simpler chlorinated methane with widespread use as a solvent. Comparisons include:
Trichlorofluoromethane (Freon 11, CCl₃F)
This refrigerant (CAS 75-69-4) shares a trichloromethyl backbone but substitutes one chlorine with fluorine:
Chloro(methoxy)methane (ClCH₂OCH₃, CAS 107-30-2)
A simpler chlorinated ether, this compound highlights the role of methoxy groups in reactivity:
- Stability : The single chlorine and methoxy group in chloro(methoxy)methane result in lower thermal stability compared to this compound’s heavily chlorinated structure .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Influence on Bioactivity : The presence of methoxy and chlorine substituents in this compound may confer stability against hydrolysis compared to methoxychlor but limit estrogenic activity due to the absence of hydroxylation sites .
- Environmental Behavior : Heavily chlorinated structures like this compound are likely persistent in sediments but less volatile than chloroform or Freon 11 .
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